molecular formula C18H25N3O3 B2608464 N~3~-(3-morpholinopropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide CAS No. 873562-62-0

N~3~-(3-morpholinopropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No.: B2608464
CAS No.: 873562-62-0
M. Wt: 331.416
InChI Key: ZVAXOJIUXWMRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N~3~-(3-morpholinopropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of heterocyclic amine, and a morpholine ring, which is a common feature in many pharmaceuticals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the morpholine ring might make the compound more soluble in water than if it contained only hydrocarbon chains .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds, involves processes such as rearrangement, condensation, and nucleophilic substitution reaction. This compound serves as a pivotal intermediate in the design of small molecule inhibitors for anticancer studies, showcasing its utility in medicinal chemistry (Wang et al., 2016).

  • N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was synthesized and characterized using various spectroscopic techniques. The study highlights the compound's structure through single crystal X-ray structural analysis and its potential biological applications, including anti-proliferative activity against A375 cells (Zhou et al., 2021).

Biological Activities and Potential Therapeutic Applications

  • A study on the synthesis and evaluation of anti-inflammatory activity of Ibuprofen analogs, including morpholine and pyrrolidine derivatives, demonstrated potent anti-inflammatory effects. This suggests the compound's potential in developing new anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).

  • Pyridine derivatives, including morpholinium and piperidinium compounds, have shown significant insecticidal activities against the cowpea aphid, indicating their potential application in agricultural pest management (Bakhite et al., 2014).

  • The development of polycationic phosphorus dendrimers with terminal groups such as pyrrolidine and morpholine was explored for their low cytotoxicity and efficient DNA complexation, suggesting their application in gene delivery and tissue engineering (Padié et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many drugs that contain morpholine rings act by interfering with the action of enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and on how it is used. In general, compounds that contain amine groups (such as pyrrolidines and morpholines) need to be handled with care because they can be irritants and can have other harmful effects .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17-13-15(14-21(17)16-5-2-1-3-6-16)18(23)19-7-4-8-20-9-11-24-12-10-20/h1-3,5-6,15H,4,7-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXOJIUXWMRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.